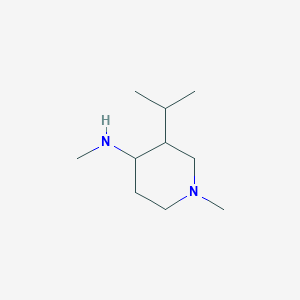

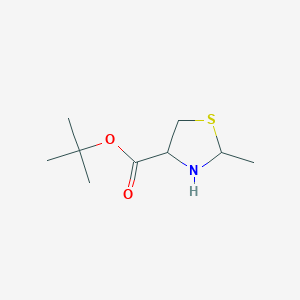

Tert-butyl 2-methyl-1,3-thiazolidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thiazolidine derivatives has been studied extensively. For instance, the reaction of L-cysteine with carbonyl compounds leads to thiazolidine derivatives . In another study, acyl or alkoxycarbonyl α-functionalized 2-methylidene-1,3-thiazolidin-4-ones were used in the cyclocondensation with 1-chlorobenzyl isocyanates .Chemical Reactions Analysis

Thiazolidine derivatives undergo various chemical reactions. For example, they can undergo a stereoselective conversion to two types of chiral bicyclic products . Another study showed that 4-thiazolidinones, if acceptor-activated at the α-position of the 2-ylidene substituent, can react through their enamide moiety as potent 1,3-binucleophiles .Mechanism of Action

Safety and Hazards

While specific safety and hazard information for “Tert-butyl 2-methyl-1,3-thiazolidine-4-carboxylate” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

The market demand for similar compounds is expected to grow steadily in the coming years. For example, (S)-tert-Butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate, a key intermediate in the synthesis of Sitagliptin, a widely used drug for the treatment of type 2 diabetes mellitus, is expected to see increased demand .

properties

IUPAC Name |

tert-butyl 2-methyl-1,3-thiazolidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2S/c1-6-10-7(5-13-6)8(11)12-9(2,3)4/h6-7,10H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARURIWRULAZFTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NC(CS1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-methyl-1,3-thiazolidine-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

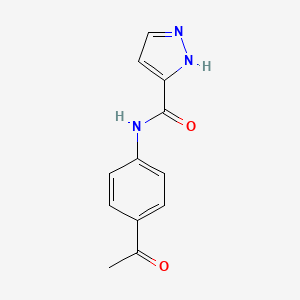

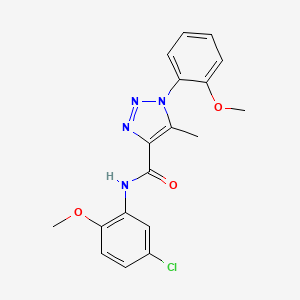

![2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2670924.png)

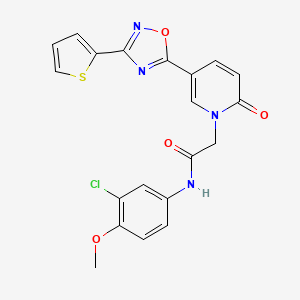

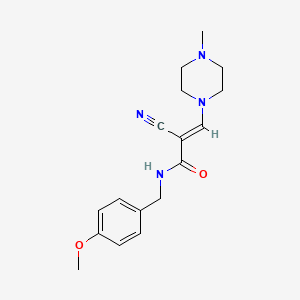

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2670929.png)

amine](/img/structure/B2670934.png)